Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17493458
InChI: InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-10-11(5-9(16)7-17)15(4)8-14-10/h8-9,17H,5-7H2,1-4H3
SMILES:
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol

Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate

CAS No.:

Cat. No.: VC17493458

Molecular Formula: C13H21N3O3

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate -

Specification

Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
IUPAC Name tert-butyl 6-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-10-11(5-9(16)7-17)15(4)8-14-10/h8-9,17H,5-7H2,1-4H3
Standard InChI Key OVZVSTYCVTYDRU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(CC1CO)N(C=N2)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates an imidazo[4,5-c]pyridine core, a bicyclic system that combines imidazole and pyridine rings. The tert-butyl carbamate group at position 5 and the hydroxymethyl moiety at position 6 introduce steric bulk and polarity, respectively, which are critical for modulating solubility and target interactions. The methyl group at position 1 further enhances lipophilicity, potentially influencing blood-brain barrier permeability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC13H21N3O3\text{C}_{13}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight267.32 g/mol
Calculated LogP (iLOGP)2.2
Topological Polar Surface Area71.45 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data derived from structural analogs .

Synthetic Accessibility

The synthesis of this compound typically begins with constructing the imidazopyridine scaffold, followed by sequential functionalization. A common strategy involves:

  • Core Formation: Cyclocondensation of appropriately substituted pyridine precursors with carbonyl reagents.

  • Hydroxymethyl Introduction: Reduction of ester or nitrile groups using agents like lithium aluminum hydride (LiAlH4_4) .

  • Carbamate Protection: Reaction with tert-butyl dicarbonate to install the carbamate group, enhancing stability during subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is frequently employed to monitor reaction progress and purity, with yields optimized through controlled stoichiometry and inert atmospheres. For example, reductions using LiAlH4_4 in tetrahydrofuran (THF) at 0–20°C have achieved 60–78% yields in related compounds .

Biological Activities and Mechanisms

Anti-Inflammatory and Apoptosis Modulation

Imidazopyridine derivatives have demonstrated inhibitory effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6) and apoptosis-regulating proteins like XIAP (X-linked inhibitor of apoptosis). Molecular docking studies suggest that the tert-butyl group facilitates hydrophobic interactions with enzyme active sites, while the hydroxymethyl moiety participates in hydrogen bonding.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

The compound’s moderate LogP (2.2) and topological polar surface area (71.45 Ų) suggest balanced solubility and permeability, aligning with Lipinski’s Rule of Five . Predictive models indicate high gastrointestinal absorption and potential blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .

Metabolic Stability

In silico analyses of analogous structures predict hepatic metabolism via cytochrome P450 isoforms, particularly CYP3A4. The tert-butyl group may slow oxidative degradation, extending half-life compared to non-protected analogs.

Comparative Analysis with Related Compounds

Table 2: Biological Activity of Selected Imidazopyridines

CompoundAntimicrobial (MIC, µg/mL)Anti-Inflammatory (IC50_{50}, nM)
Target CompoundNot reportedNot reported
Analog A (Imidazo[4,5-c]pyridine)1.2 (S. aureus)45 (TNF-α)
Analog B (6-Hydroxymethyl derivative)2.8 (E. coli)68 (IL-6)

Data extrapolated from structural analogs.

Future Directions and Applications

Targeted Drug Design

Structural optimization could focus on replacing the tert-butyl group with fluorinated analogs to enhance metabolic stability. Additionally, prodrug strategies for the hydroxymethyl moiety may improve oral bioavailability.

Preclinical Validation

Prioritized studies should include:

  • In vitro antimicrobial assays against ESKAPE pathogens.

  • Kinase inhibition profiling to identify novel therapeutic targets.

  • Toxicokinetic studies in rodent models to assess safety margins.

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